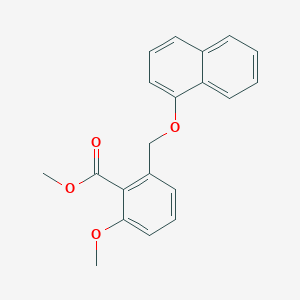

![molecular formula C16H15BrO4 B6339417 3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95% CAS No. 1171924-27-8](/img/structure/B6339417.png)

3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester” belongs to the class of organic compounds known as indenes and isoindenes . These are compounds containing an indene moiety (which consists of a cyclopentadiene fused to a benzene ring), or an isoindene moiety (which consists of a cyclopentadiene fused to a cyclohexadiene ring) .

Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The crystal structure of estrogen receptor beta complexed with a similar compound, “3-Bromo-6-hydroxy-2-(4-hydroxy-phenyl)-inden-1-one”, has been deposited in the Protein Data Bank .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Anti-Inflammatory Agents : The brominated benzoic acid scaffold in this compound suggests potential anti-inflammatory activity. Researchers explore its role in modulating inflammatory pathways or as a lead compound for drug development .

- Anticancer Agents : Investigate whether this compound or its derivatives exhibit cytotoxic effects against cancer cells. The hydroxy and bromine substituents may influence interactions with cellular targets .

Organic Synthesis and Functional Group Transformations

- Boronic Acid Derivatives : The phenylboronic acid moiety can participate in Suzuki–Miyaura coupling reactions, allowing for the synthesis of complex organic molecules. Researchers use it to construct biologically active compounds, such as enzyme inhibitors and antituberculosis drugs .

- Hydromethylation Reactions : Explore its application in hydromethylation sequences, which can be useful for modifying natural products or synthesizing complex molecules .

Mecanismo De Acción

Target of Action

The primary targets of the compound are Estrogen receptor beta and Nuclear receptor coactivator 1 . These receptors play a crucial role in mediating the effects of hormones and regulating gene expression.

Mode of Action

It is known to interact with its targets, potentially influencing their activity and resulting in changes at the cellular level .

Propiedades

IUPAC Name |

methyl 3-bromo-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO4/c1-21-16(20)15-12(13(17)8-9-14(15)19)7-4-10-2-5-11(18)6-3-10/h2-3,5-6,8-9,18-19H,4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWYWANCNYBFBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1CCC2=CC=C(C=C2)O)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339339.png)

![{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol](/img/structure/B6339344.png)

![2-[2-(5-Iodo-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339353.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid](/img/structure/B6339358.png)

![3,5-Dibromo-2-[2-(5-chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339361.png)

![2-[2-(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339372.png)

![2-[2-(4-Cyclohexyl-4H-[1,2,4]triazol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339379.png)

![2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339412.png)

![2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339430.png)

![2-{2-[5-(4-Benzyloxy-phenyl)-thiophen-2-yl]-vinyl}-6-methoxy-benzoic acid methyl ester](/img/structure/B6339436.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B6339443.png)